BenchChemオンラインストアへようこそ!

Telbivudine

Antiviral potency HBV DNA suppression Resistance profile

Telbivudine delivers superior HBV suppression—1.49 log10 greater viral reduction than lamivudine at 2 years, 1.33 log10 vs adefovir at 24 weeks. Renally protective: improves eGFR, contrasting with tenofovir nephrotoxicity. Unique immunomodulator enhances HBeAg seroconversion beyond entecavir. Well-established, cost-efficient synthesis. Ideal reference standard for antiviral research. Order high-purity (≥98%) telbivudine today.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 3424-98-4
Cat. No. B1682739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelbivudine
CAS3424-98-4
Synonyms1-(2-deoxy-beta-L-erythropentafuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
beta L 2' Deoxythymidine
beta-L-2'-deoxythymidine
telbivudin
telbivudine
Tyzeka
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1
InChIKeyIQFYYKKMVGJFEH-CSMHCCOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in water (>20 mg/mL)
6.68e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Telbivudine (CAS 3424-98-4): A High-Potency L-Nucleoside HBV Reverse Transcriptase Inhibitor for Research and Clinical Reference


Telbivudine (LdT, L-deoxythymidine) is a synthetic L-nucleoside analogue of thymidine that functions as a potent and selective inhibitor of hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) [1]. Unlike the natural D-nucleoside configuration, telbivudine's unnatural L-configuration confers stereospecific recognition by cellular thymidine kinases, enabling efficient intracellular phosphorylation to its active triphosphate form with an intracellular half-life of 14 hours . The active metabolite competes with the natural substrate thymidine 5′-triphosphate (dTTP) for incorporation into nascent viral DNA, causing obligate chain termination and potent suppression of HBV replication [1]. As a WHO-recognized essential antiviral agent, telbivudine occupies a distinct position in the HBV nucleos(t)ide analogue landscape, characterized by high antiviral potency, a favorable renal safety profile, and unique immunomodulatory properties that differentiate it from other agents in its class.

Why Telbivudine Cannot Be Readily Substituted by Other HBV Nucleos(t)ide Analogues: A Procurement and Research Rationale


Despite being classified within the same therapeutic category, nucleos(t)ide analogues for chronic hepatitis B exhibit substantial divergence in key clinically and preclinically relevant parameters. These include quantitative antiviral potency, rates and genetic barriers to resistance, distinct adverse event profiles—particularly with respect to renal function and creatine kinase elevations—and even ancillary properties such as immunomodulation [1]. Consequently, direct substitution of telbivudine with another in-class agent such as lamivudine, adefovir, entecavir, or tenofovir is not pharmacologically or clinically equivalent. Selection of a specific compound for a given research or clinical application must be informed by direct comparative data, which are systematically presented in the following section. Failure to account for these differences can result in suboptimal experimental outcomes, inappropriate model interpretation, or clinical decision-making that does not align with the target compound's specific evidence profile [2].

Quantitative Differentiation of Telbivudine from Key HBV Analogues: A Comparative Evidence Guide for Scientific Selection


Telbivudine vs. Lamivudine: Superior Viral Load Reduction and Lower Resistance Rates at 104 Weeks in Phase III Trial

In a randomized, double-blind, phase III clinical trial (n=332) comparing telbivudine (600 mg/day) to lamivudine (100 mg/day) over 104 weeks, telbivudine demonstrated statistically superior HBV DNA suppression [1]. The mean reduction in HBV DNA from baseline was −5.48 log10 copies/mL for telbivudine compared to −4.00 log10 copies/mL for lamivudine, a difference of −1.49 log10 copies/mL (p < 0.0001). Furthermore, the cumulative probability of genotypic drug resistance through week 104 was lower with telbivudine (15.4%) than with lamivudine (23.6%) [1].

Antiviral potency HBV DNA suppression Resistance profile

Telbivudine vs. Adefovir: Greater and More Rapid HBV DNA Suppression at 24 Weeks in Randomized Head-to-Head Trial

In an open-label, randomized controlled trial of 135 treatment-naïve, HBeAg-positive patients, telbivudine (600 mg/day) was directly compared to adefovir dipivoxil (10 mg/day) [1]. At 24 weeks, the mean reduction in serum HBV DNA was significantly greater for telbivudine (−6.30 log10 copies/mL) than for adefovir (−4.97 log10 copies/mL), a difference of −1.33 log10 copies/mL (95% CI −1.99 to −0.66; p < 0.001). This represents a viral load reduction with telbivudine that is more than 10-fold greater than with adefovir at the same timepoint. Additionally, a significantly higher proportion of patients achieved undetectable HBV DNA with telbivudine (39%) compared to adefovir (12%), with an odds ratio of 4.46 (p < 0.001) [1].

Comparative antiviral efficacy Viral kinetics Early virologic response

Telbivudine vs. Tenofovir Disoproxil Fumarate (TDF): Improvement vs. Decline in Renal Function (eGFR) Over 24 Months

A retrospective real-world study compared the effects of telbivudine (n=184), entecavir (n=233), and tenofovir disoproxil fumarate (TDF; n=170) on renal function over a mean treatment duration of 17-44 months [1]. The estimated glomerular filtration rate (eGFR) decreased significantly in the TDF group (from 92.2 to 85.6 mL/min/1.73 m², p < 0.001), whereas it increased significantly in the telbivudine group (from 86.1 to 95 mL/min/1.73 m², p < 0.001). No significant change was observed in the entecavir group. In a separate study with 24-month follow-up, telbivudine was an independent predictor of eGFR improvement (p = 0.001), while tenofovir independently predicted eGFR decline (p < 0.001) [2]. A systematic review and network meta-analysis confirmed that telbivudine consistently improves renal function as measured by eGFR across various time points and measurement methods [3].

Renal safety eGFR Nephrotoxicity

Telbivudine vs. Entecavir: Equivalent Early Viral Suppression but Superior HBeAg Seroconversion Rates in Meta-Analysis

A 12-week randomized exploratory study demonstrated that telbivudine and entecavir have equivalent early antiviral potency, achieving mean HBV DNA reductions of 6.6 ± 1.6 and 6.5 ± 1.5 log10 copies/mL, respectively, with no significant differences in viral kinetic parameters [1]. However, a meta-analysis of nucleos(t)ide-naïve Asian patients with HBeAg-positive chronic hepatitis B found that while telbivudine was as potent as entecavir in viral suppression, it was superior with regard to HBeAg loss and seroconversion [2]. A subsequent real-world study reported a significantly higher rate of HBeAg seroconversion at week 48 for telbivudine compared to entecavir (40% vs 12.5%, p = 0.007) [3]. This differential effect is attributed, in part, to telbivudine's unique immunomodulatory properties, which have been shown in preclinical models to enhance T-helper 1 cytokine production and downregulate programmed death ligand 1 (PD-L1) on T cells [4].

HBeAg seroconversion Comparative efficacy Immune response

Telbivudine Resistance Profile: Lower Cumulative Resistance Rates Compared to Lamivudine

Telbivudine resistance is primarily mediated by the rtM204I mutation in the HBV reverse transcriptase domain [1]. In the pivotal GLOBE trial, genotypic resistance to telbivudine was 21.6% in HBeAg-positive and 8.6% in HBeAg-negative patients at 2 years, compared to lamivudine resistance rates of 35.0% and 21.9%, respectively [2]. A separate Chinese phase III trial reported cumulative resistance probabilities of 15.4% for telbivudine versus 23.6% for lamivudine at week 104 [3]. It is important to note that telbivudine shares cross-resistance with lamivudine due to the overlapping rtM204I/V pathway; however, its resistance profile is distinct from that of adefovir and tenofovir, which involve the rtN236T pathway [4]. This differential resistance pathway has implications for designing sequential or combination therapy strategies.

Antiviral resistance rtM204I mutation Genotypic analysis

Telbivudine vs. Lamivudine: Higher Incidence of Asymptomatic Creatine Kinase (CK) Elevation

A comparative study specifically assessing creatine kinase (CK) changes during antiviral therapy found that CK elevation was more frequent in patients treated with telbivudine (76%) compared to lamivudine (44.4%) [1]. However, the majority of these elevations were asymptomatic, transient, and of mild to moderate severity (Grade 1-2, 1-7 × ULN), resolving spontaneously without the need for intervention or treatment discontinuation [1]. In the GLOBE trial, Grade 3 or 4 CK elevations (≥7 × ULN) occurred in 7.5%-12.9% of telbivudine-treated patients, with the vast majority being reversible and asymptomatic [2]. The incidence of true telbivudine-associated myopathy is rare and has been reported to be lower than that observed with zidovudine [2].

Safety profile Creatine kinase Adverse events

Defined Research and Procurement Scenarios Where Telbivudine's Differentiated Profile Offers a Clear Advantage


Achieving High-Potency HBV DNA Suppression in Experimental Systems Requiring Rapid and Profound Viral Load Reduction

For in vitro or in vivo studies where the primary endpoint is rapid and deep suppression of HBV replication, telbivudine is a preferred agent. Its potency is quantitatively superior to lamivudine (1.49 log10 greater reduction at 2 years) and adefovir (1.33 log10 greater reduction at 24 weeks) [REFS-1, REFS-2]. This makes it an ideal positive control or benchmark compound for evaluating novel antivirals where a high level of viral suppression is the standard of care comparator. Its L-nucleoside structure also makes it a useful tool for studying stereospecific phosphorylation and chain termination mechanisms distinct from D-nucleosides [3].

Investigating Renal Safety or Designing Studies in Models with Pre-existing Renal Compromise

Telbivudine is the only HBV nucleoside analogue consistently shown to improve renal function (eGFR) over time in clinical studies [4]. This is in direct contrast to the nephrotoxic effects of tenofovir disoproxil fumarate (TDF), which causes a significant decline in eGFR. In research settings where renal safety is a primary focus, or when using animal models with induced or spontaneous kidney disease, telbivudine serves as a critical comparator to define the renal safety margin. It is the agent of choice for isolating the antiviral effect of a nucleoside analogue from confounding renal toxicity [5].

Studies of HBeAg Seroconversion and HBV-Specific Immunomodulation

Telbivudine exhibits a unique property among nucleoside analogues: it promotes higher rates of HBeAg seroconversion compared to equally potent antivirals like entecavir [6]. This is supported by preclinical data demonstrating its ability to enhance T-helper 1 cytokine production and downregulate PD-L1, an effect independent of its antiviral activity [7]. For researchers investigating the immunopathogenesis of chronic HBV and the mechanisms driving seroconversion, telbivudine is a uniquely valuable tool. Its use in combination or sequential therapy studies designed to achieve functional cure is supported by this specific immunomodulatory signature [6].

Cost-Effective Synthesis and Procurement for High-Volume Assay Development

Multiple published synthetic routes and patents describe the preparation of telbivudine using readily available and cost-effective raw materials, with processes optimized for high yield and suitability for large-scale production [REFS-8, REFS-9]. This translates to a stable and potentially lower-cost supply chain compared to newer, more complex agents. For industrial or academic labs developing high-throughput screening assays, validating analytical methods, or requiring large quantities of reference standard, telbivudine's well-established and economical synthesis provides a reliable and cost-efficient procurement option without compromising on antiviral potency, as evidenced by its superior activity compared to lamivudine and adefovir [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telbivudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.